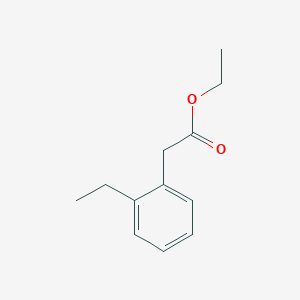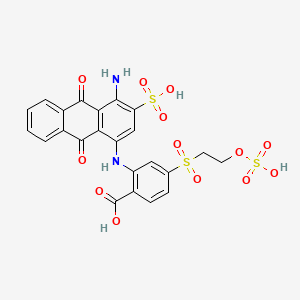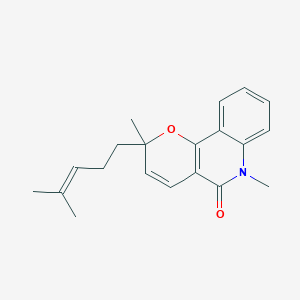
Zanthosimuline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zanthosimuline is a natural product belonging to the pyranoquinoline class of alkaloidsThis compound is particularly noted for its efficacy against postharvest fruit fungal pathogens, making it a valuable agent in the control of fruit diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zanthosimuline and its analogues can be synthesized from simple starting materials. The synthesis typically involves the formation of the pyranoquinoline core, followed by functionalization to introduce the prenyl side chain. One common synthetic route involves the cyclization of appropriate precursors under acidic conditions, often using reagents like tin(IV) chloride (SnCl4) in anhydrous dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include scaling up the reaction conditions, ensuring the availability of starting materials, and implementing purification techniques to obtain high yields of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Zanthosimuline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyranoquinoline core.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolone derivatives, while reduction can yield various reduced forms of the pyranoquinoline core .
Applications De Recherche Scientifique
Zanthosimuline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of zanthosimuline involves its interaction with fungal cell membranes, leading to increased permeability and eventual cell death. The compound targets specific enzymes and pathways within the fungal cells, disrupting their normal function and inhibiting growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Huajiaosimuline: Another benzo[c]phenanthridine alkaloid with significant cytotoxic activities.
7,8-dehydro-1-methoxyrutaecarpine: Known for its antiplatelet aggregation activity.
Uniqueness
Zanthosimuline stands out due to its potent antifungal properties and relatively low toxicity against human cells compared to other antifungal agents like carbendazim . Its ability to maintain efficacy while reducing toxicity makes it a unique and valuable compound in both research and practical applications.
Propriétés
Numéro CAS |
155416-20-9 |
|---|---|
Formule moléculaire |
C20H23NO2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
2,6-dimethyl-2-(4-methylpent-3-enyl)pyrano[3,2-c]quinolin-5-one |
InChI |
InChI=1S/C20H23NO2/c1-14(2)8-7-12-20(3)13-11-16-18(23-20)15-9-5-6-10-17(15)21(4)19(16)22/h5-6,8-11,13H,7,12H2,1-4H3 |
Clé InChI |
VMCDFWKTDCXEJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1(C=CC2=C(O1)C3=CC=CC=C3N(C2=O)C)C)C |
melting_point |
127 - 128 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



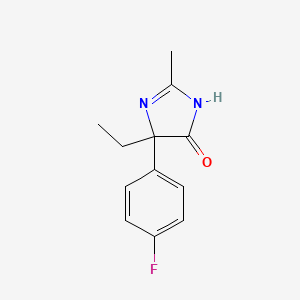
![[4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12824268.png)


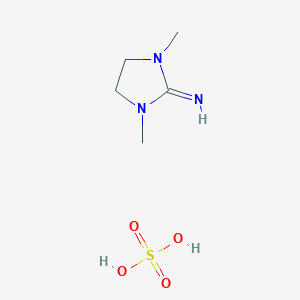

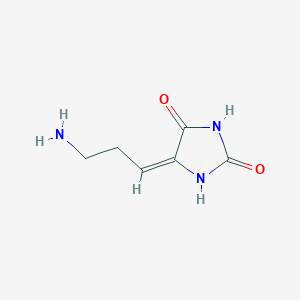
![2-(Diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12824319.png)
![4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12824327.png)
